molecular formula C12H14N4OS B2596669 N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide CAS No. 440332-72-9

N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide

Cat. No. B2596669
CAS RN: 440332-72-9
M. Wt: 262.33
InChI Key: KMPWRLHPWVZEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide” is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. It has the molecular formula C12H14N4OS and a molecular weight of 262.33 .


Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, which is a core structure in the compound, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .


Molecular Structure Analysis

The molecular structure of “N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide” consists of a quinazoline ring attached to an acetamide group via an ethylamine linker .

Scientific Research Applications

Antimicrobial Activity

The thioxo-dihydroquinazolin-4-yl moiety has been associated with significant antimicrobial properties . Research indicates that derivatives of this compound show potential in inhibiting the growth of Candida albicans , a common fungal pathogen . This is particularly relevant for developing new antifungal agents, which are in high demand due to the rising resistance to existing medications.

Anticancer Research

Quinazolinone derivatives have been explored for their anticancer activities . The presence of substituents like the thioxo group can enhance the compound’s ability to interact with cancer cell lines, potentially leading to new therapeutic agents for cancer treatment .

Enzyme Inhibition

This compound has shown promise in the inhibition of enzymes such as dihydrofolate reductase (DHFR) . DHFR is a critical enzyme in the folate pathway, which is essential for DNA synthesis and repair. Inhibitors of DHFR are used in the treatment of various diseases, including cancer and bacterial infections.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds . These compounds have diverse applications, including drug development, agricultural chemicals, and dyes .

Biological Activity Prediction

Using software like PASS, researchers can predict the biological activity of derivatives of this compound. This aids in the identification of potential applications in pharmacology, such as apoptosis agonists , which are important in cancer therapy .

Green Chemistry

The synthesis of quinazolinone derivatives aligns with the principles of green chemistry . The use of microwave irradiation and heterogeneous catalysts in the synthesis process represents an environmentally friendly approach, reducing the use of toxic solvents and energy consumption .

Pharmacological Studies

Quinazolinones are known for a broad spectrum of pharmacological activities . They are studied for their potential as antitumor, antioxidant, antibacterial, antifungal, anticonvulsant, and antihypertensive drugs .

Future Directions

Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities . Therefore, the future directions of “N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide” could be in the exploration of these medicinal activities.

properties

IUPAC Name

N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8(17)13-6-7-14-11-9-4-2-3-5-10(9)15-12(18)16-11/h2-5H,6-7H2,1H3,(H,13,17)(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWRLHPWVZEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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